1-(2-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride
Overview
Description
1-(2-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride is an organic compound with the molecular formula C₁₃H₁₆ClN₃O₂. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve the ammoniation of 1,2-dichloroethane or ethanolamine. Piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane or by the reduction of pyrazine with sodium in ethanol .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(2-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can act as a hydrogen bond donor/acceptor, enhancing its interactions with receptors and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A six-membered ring containing two nitrogen atoms, used in various pharmaceutical applications.
1,4-Diazacyclohexane: Another piperazine derivative with similar structural features.
Hexahydropyrazine: A related compound with a similar nitrogen-containing ring structure.
Uniqueness
1-(2-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano and carboxylic acid groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(2-cyanophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c14-7-10-3-1-2-4-11(10)9-16-6-5-15-8-12(16)13(17)18;/h1-4,12,15H,5-6,8-9H2,(H,17,18);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQODBCWKFLDAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)CC2=CC=CC=C2C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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